molecular formula C28H24BrN5O4S B2491670 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-70-8

4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2491670
CAS No.: 422288-70-8
M. Wt: 606.5
InChI Key: XONMHXFRTSKKMY-UHFFFAOYSA-N
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Description

4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This involves the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).

    Formation of the Pyrido[1,2-a]pyrimidine Ring: This step involves the cyclization of a suitable precursor, often using a strong acid or base as a catalyst.

    Thioether Formation:

    Final Coupling: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(((6-bromo-4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzoate
  • 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

What sets 4-({6-bromo-4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide apart is its combination of multiple heterocyclic rings and functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

4-[[6-bromo-4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24BrN5O4S/c1-38-13-11-30-26(36)19-7-5-18(6-8-19)16-34-27(37)22-14-20(29)9-10-23(22)32-28(34)39-17-21-15-25(35)33-12-3-2-4-24(33)31-21/h2-10,12,14-15H,11,13,16-17H2,1H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONMHXFRTSKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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